molecular formula C22H23N3O4S B2517331 2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 899986-95-9

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2517331
M. Wt: 425.5
InChI Key: OVFMFBTZFPKUBI-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a furan ring, a hexahydroquinazolin ring, a thioether linkage, and a methoxyphenyl group. These functional groups suggest that the compound could have interesting chemical and biological properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It includes a furan ring, which is a five-membered aromatic ring with an oxygen atom. It also includes a hexahydroquinazolin ring, which is a type of nitrogen-containing heterocycle. The thioether linkage and methoxyphenyl group add further complexity to the structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its various functional groups. For example, the furan ring might undergo electrophilic aromatic substitution reactions, while the hexahydroquinazolin ring might participate in reactions typical of other nitrogen-containing heterocycles.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar methoxyphenyl group might increase its solubility in polar solvents.


Scientific Research Applications

Synthesis and Structural Analysis

Chemical synthesis and structural analysis of related compounds have been a focus in the field of organic chemistry. For instance, derivatives of furan-2-ylmethyl and quinazolinone compounds have been synthesized and characterized using techniques such as X-ray diffraction, IR, ^1H, and ^13C NMR spectroscopy. These compounds have been analyzed for their molecular structures and optimized geometrical parameters using density functional theory (DFT) (Bai et al., 2011), indicating the importance of precise structural characterization in developing new chemical entities.

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor properties of compounds containing furan-2-ylmethyl and quinazolinone moieties. For example, compounds derived from furan-2-carbohydrazide have shown antimicrobial activities against various microorganisms (Başoğlu et al., 2013). Similarly, novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates have been designed and synthesized with potential anti-cancer activity as inhibitors for methionine synthase, indicating their therapeutic potential in cancer treatment (Elfekki et al., 2014).

Anti-Inflammatory and Analgesic Properties

The design and synthesis of quinazolinyl acetamides have been studied for their analgesic and anti-inflammatory activities. Compounds in this category have shown potent analgesic and anti-inflammatory properties, indicating their potential as safer alternatives to conventional NSAIDs due to their mild ulcerogenic potential (Alagarsamy et al., 2015).

Environmental and Agricultural Applications

Research into the environmental and agricultural applications of related compounds includes the study of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research provides insights into the metabolic pathways and potential environmental impacts of these compounds, which are crucial for assessing their safety and efficacy as herbicides (Coleman et al., 2000).

Safety And Hazards

Without specific toxicity data for this compound, it’s difficult to assess its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve investigating its physical and chemical properties in more detail.


Please note that this is a general analysis based on the structure of the compound and related compounds. For a more detailed and accurate analysis, specific studies on this compound would be needed.


properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-16-7-4-6-15(12-16)23-20(26)14-30-21-18-9-2-3-10-19(18)25(22(27)24-21)13-17-8-5-11-29-17/h4-8,11-12H,2-3,9-10,13-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFMFBTZFPKUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(furan-2-ylmethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

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